[2-(Difluoromethoxy)-3-methoxyphenyl]methanol
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Overview
Description
[2-(Difluoromethoxy)-3-methoxyphenyl]methanol is an organic compound with the molecular formula C9H10F2O3 It is characterized by the presence of both difluoromethoxy and methoxy groups attached to a phenyl ring, along with a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Difluoromethoxy)-3-methoxyphenyl]methanol typically involves the introduction of difluoromethoxy and methoxy groups onto a phenyl ring, followed by the addition of a methanol group. One common method involves the use of difluoromethylation reagents to introduce the difluoromethoxy group. This can be achieved through metal-based methods that transfer CF2H to C(sp2) sites in both stoichiometric and catalytic modes . The reaction conditions often involve the use of catalysts and specific reaction temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
[2-(Difluoromethoxy)-3-methoxyphenyl]methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy and difluoromethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst choice .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups onto the phenyl ring.
Scientific Research Applications
[2-(Difluoromethoxy)-3-methoxyphenyl]methanol has several scientific research applications:
Biology: The compound’s unique chemical properties make it useful in studying biological processes and interactions at the molecular level.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [2-(Difluoromethoxy)-3-methoxyphenyl]methanol involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can influence the compound’s reactivity and binding affinity to target molecules. This can result in various biological effects, depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
[2-(Difluoromethoxy)-5-methoxyphenyl]methanol: Similar in structure but with the methoxy group at a different position on the phenyl ring.
Trifluoromethylated Compounds: Compounds containing trifluoromethyl groups exhibit similar chemical properties and are used in similar applications.
Uniqueness
The presence of both difluoromethoxy and methoxy groups provides a distinct set of properties that can be leveraged in various scientific and industrial contexts .
Properties
IUPAC Name |
[2-(difluoromethoxy)-3-methoxyphenyl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O3/c1-13-7-4-2-3-6(5-12)8(7)14-9(10)11/h2-4,9,12H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGLKSCAKAQISET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC(F)F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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